molecular formula C15H14N2O B11810702 6-(Indolin-1-yl)-4-methylnicotinaldehyde

6-(Indolin-1-yl)-4-methylnicotinaldehyde

Cat. No.: B11810702
M. Wt: 238.28 g/mol
InChI Key: BPGDFBVMUVVEQZ-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-4-methylnicotinaldehyde (CAS 1355182-19-2) is a high-purity chemical building block with a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol. This compound features a reactive aldehyde group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules through reactions such as condensations and nucleophilic additions. Researchers investigating NADPH oxidase (NOX) inhibitors may find this compound of interest, as the indolin-1-yl nicotinaldehyde scaffold is a key structural motif in the synthesis of potent NOX2 inhibitors . NOX2 is a significant therapeutic target implicated in the progression of neurodegenerative diseases, cardiovascular conditions, and cancer . This reagent is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. For additional specifications, including the SMILES code (O=CC1=C(C)C=C(N2CCC3=C2C=CC=C3)N=C1) and safety information, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H14N2O/c1-11-8-15(16-9-13(11)10-18)17-7-6-12-4-2-3-5-14(12)17/h2-5,8-10H,6-7H2,1H3

InChI Key

BPGDFBVMUVVEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 6 Indolin 1 Yl 4 Methylnicotinaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions.

Identification of Key Precursors and Synthons

The structure of 6-(Indolin-1-yl)-4-methylnicotinaldehyde suggests a modular assembly from two primary building blocks: a substituted pyridine (B92270) ring and an indoline (B122111) moiety.

Functionalized Pyridine Synthon : The core of the molecule is a 4-methylnicotinaldehyde (B1314049) unit substituted at the 6-position. A logical precursor for this component is a pyridine ring bearing a leaving group (such as a halogen) at the C-6 position, which can be displaced by a nitrogen nucleophile. Thus, a key precursor is a 6-halo-4-methylnicotinaldehyde derivative (e.g., 6-chloro- or 6-bromo-4-methylnicotinaldehyde). The aldehyde group at the C-3 position is a crucial functionality that can be carried through the synthesis or generated from a precursor like a hydroxymethyl or cyano group.

Indoline Synthon : The second key component is indoline . This readily available heterocyclic amine serves as the nitrogen nucleophile to be coupled with the pyridine core.

Aldehyde Precursors : The nicotinaldehyde moiety can be synthesized directly or unmasked from a precursor functional group. Common precursors for an aldehyde include an alcohol (via oxidation), a nitrile (via reduction), or an ester (via reduction).

Key Precursor/Synthon Role in Synthesis Example Structure
6-Halo-4-methylnicotinaldehydeElectrophilic partner for C-N bond formation6-Bromo-4-methylnicotinaldehyde
IndolineNucleophilic partner for C-N bond formationIndoline
4-Methyl-6-halonicotinonitrileAldehyde precursor, stable to certain reaction conditions6-Chloro-4-methylnicotinonitrile
(6-Halo-4-methylpyridin-3-yl)methanolAldehyde precursor, requires oxidation(6-Chloro-4-methylpyridin-3-yl)methanol

Proposed Disconnection Pathways for the C(Pyridine)-N(Indoline) Bond

The most logical disconnection is the bond between the pyridine C-6 position and the indoline nitrogen. This disconnection corresponds to a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction.

Primary Disconnection:

This leads back to indoline and a 6-halo-4-methylnicotinaldehyde derivative. The forward reaction, the formation of this C-N bond, can be achieved through several established methods:

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. wikipedia.orgresearchgate.netyoutube.com It involves the reaction of an aryl halide (the 6-halopyridine derivative) with an amine (indoline) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The choice of ligand is crucial for the efficiency of the reaction, especially with heteroaromatic substrates. researchgate.netrug.nl

Ullmann Condensation : A classical copper-catalyzed method for C-N bond formation. While it often requires harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a viable option.

Nucleophilic Aromatic Substitution (SNAr) : This pathway is possible if the pyridine ring is sufficiently activated by electron-withdrawing groups. However, for a 6-halopyridine, this reaction typically requires forcing conditions and may not be as efficient or general as metal-catalyzed approaches.

Coupling Reaction Catalyst/Reagents Key Features
Buchwald-Hartwig AminationPd catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., NaOt-Bu)Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgyoutube.com
Ullmann CondensationCopper catalyst (e.g., CuI), Base, High TemperatureClassical method, often requires higher temperatures and stoichiometric copper.
SNArStrong Base, High TemperatureGenerally requires highly electron-deficient pyridine rings for efficient reaction.

Approaches to the Pyridine Core Synthesis

The synthesis of the key intermediate, 6-halo-4-methylnicotinaldehyde, can be approached through various methods, including building the ring from acyclic precursors (de novo synthesis) or modifying existing heterocyclic systems.

De Novo Pyridine Ring Formation Strategies

De novo strategies construct the pyridine ring from simpler, non-cyclic starting materials.

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgtandfonline.comwikipedia.org

To construct a 4-methyl-substituted pyridine, a suitable aldehyde precursor for the C-4 methyl group would be acetaldehyde or a synthetic equivalent. The remainder of the ring would be formed from a β-dicarbonyl compound and an enamine or ammonia.

A plausible Hantzsch-type approach:

Condensation : Reaction of an enamine (derived from a β-ketoester) with an α,β-unsaturated carbonyl compound (e.g., acrolein derivative) and an ammonia source.

Cyclization and Dehydration : The initial adduct undergoes cyclization and dehydration to form a dihydropyridine.

Oxidation : The dihydropyridine is oxidized to the aromatic pyridine ring.

However, the standard Hantzsch reaction typically yields pyridines with identical substituents at the 3 and 5 positions (e.g., dicarboxylates), making the synthesis of an unsymmetrically substituted nicotinaldehyde derivative challenging. nih.gov Modifications and modern variations of multicomponent reactions are often required to achieve regiocontrol and introduce the specific substitution pattern of the target pyridine core.

Reaction Type Components Intermediate/Product Challenges for Target Synthesis
Classical Hantzsch SynthesisAldehyde, 2x β-ketoester, Ammonia1,4-Dihydropyridine, then PyridineTypically produces symmetrically substituted (C3/C5) pyridines; difficult to install a single aldehyde group. organic-chemistry.orgnih.gov
Modern Multicomponent ReactionsVarious combinations of enamines, alkynes, nitrilesPolysubstituted PyridinesRequires careful selection of components to achieve the desired 3-formyl-4-methyl-6-halo pattern.

An innovative strategy for synthesizing highly functionalized pyridines involves the ring remodeling of other heterocyclic systems. Recent studies have demonstrated that (aza)indole skeletons can be transformed into substituted pyridines. nih.gov

This approach could involve the oxidative cleavage of a suitably substituted indole (B1671886) or azaindole, followed by rearrangement and cyclization to form the pyridine ring. For instance, a 3-formyl (aza)indole could react with enamines generated in situ from β-keto compounds, leading to a ring-opened intermediate that subsequently cyclizes to a polysubstituted pyridine. nih.gov This method offers a pathway to complex substitution patterns that may be difficult to access through traditional condensation reactions.

Hypothetical Ring Remodeling Pathway:

Starting Material : A substituted 3-formyl indole or azaindole.

Reaction : Treatment with a β-ketoester or a related compound in the presence of an amine and an oxidant.

Transformation : The indole ring is cleaved, and the fragments reassemble into a pyridine ring, incorporating atoms from the reacting partners.

This methodology provides a powerful tool for diversity-oriented synthesis and could be adapted to generate the required 6-substituted-4-methylnicotinaldehyde core. nih.gov

Functionalization of Pre-formed Pyridine Derivatives

The synthesis of the target compound can be approached by first elaborating a pre-existing pyridine ring. This involves the strategic introduction of the required methyl, aldehyde, and indolinyl groups onto the pyridine scaffold. The electron-deficient nature of the pyridine ring dictates the types of reactions that can be effectively utilized for its functionalization. wikipedia.orgpharmaguideline.com

Introduction of Methyl and Aldehyde Groups through Electrophilic or Nucleophilic Strategies

The regioselective introduction of a methyl group onto a pyridine ring can be challenging but is achievable through several methods. biu.ac.il One common strategy involves the use of organometallic reagents in cross-coupling reactions on a halogenated pyridine precursor. For instance, a Negishi or Suzuki coupling of a chloropyridine with an appropriate methyl-organometallic reagent can install the methyl group. Radical methylation reactions, such as the Minisci reaction, offer another route, though regioselectivity can be an issue. More recent methods have explored metal-free methylation using peroxides as the methyl source for pyridine N-oxides. researchgate.net

The introduction of an aldehyde group (formylation) at the C3 position (to form a nicotinaldehyde derivative) can be accomplished by various means. A classic approach is the oxidation of a corresponding methyl group (a picoline derivative). For example, 2- and 4-picoline 1-oxides can be oxidized with selenium dioxide to yield the corresponding pyridine-2- and -4-aldehydes. jst.go.jp Alternatively, a halogenated pyridine can undergo metal-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Table 1: Selected Methods for Methylation and Formylation of Pyridine Derivatives

Reaction Type Pyridine Substrate Reagents Functional Group Added Position Reference
Metal-Free Methylation Pyridine N-Oxide Peroxide Methyl C2 researchgate.net
Oxidation 4-Picoline 1-Oxide Selenium Dioxide Aldehyde C4 jst.go.jp
Regioselective Functionalization at the C6 Position for Indolinyl Attachment

Attaching the indoline moiety at the C6 position of the 4-methylnicotinaldehyde core is a critical step. Due to the electron-deficient nature of the pyridine ring, positions C2, C4, and C6 are susceptible to nucleophilic attack, especially if a good leaving group is present. wikipedia.org Therefore, a common strategy involves starting with a pyridine derivative that has a halogen (e.g., Cl, Br) at the C6 position.

The subsequent reaction with indoline as a nucleophile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically facilitated by a base to deprotonate the indoline nitrogen, increasing its nucleophilicity. The regioselectivity for the C6 position is ensured by the pre-functionalized starting material (e.g., 6-chloro-4-methylnicotinaldehyde). The presence of electron-withdrawing groups on the pyridine ring, such as the aldehyde, can further activate the ring towards this type of substitution. Recent advancements have focused on achieving C6 functionalization even on pyridones through pyridine-directed strategies under metal catalysis. researchgate.net

Table 2: Strategies for C6-Functionalization of Pyridines

Method Substrate Reagent/Catalyst Product Type Key Feature Reference
SNAr 6-Halopyridine Indoline, Base 6-Indolinylpyridine Direct nucleophilic substitution wikipedia.org
Pyridine-Directed C-H Alkylation 2-Pyridone Nickel catalyst C6-alkylated pyridone High regioselectivity for C6 researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-N bonds, providing an alternative to classical SNAr reactions. mdpi.com The Buchwald-Hartwig amination is particularly well-suited for coupling indoline to a 6-halopyridine derivative. This reaction typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base. organic-chemistry.org

This methodology offers several advantages, including milder reaction conditions and broader functional group tolerance compared to some SNAr approaches. The choice of ligand is crucial for achieving high yields and preventing side reactions. Catalytic systems based on other transition metals like copper and nickel have also been developed for similar C-N bond formations on heterocyclic systems. researchgate.netmdpi.com Rhodium-catalyzed C-H activation has also emerged as a strategy for the synthesis of azaindoles from aminopyridines and alkynes, showcasing the power of transition metals in constructing complex heterocyclic systems. mdpi.com

Approaches to the Indoline Moiety Synthesis

The indoline scaffold is a core component of numerous natural products and bioactive compounds, and various synthetic methods have been developed for its construction. nih.gov These methods can be broadly categorized into the modification of existing indole rings or the de novo construction of the indoline system through cyclization reactions.

Catalytic Reduction of Indole Precursors to Indoline

One of the most direct methods for synthesizing indolines is the reduction of the corresponding indole precursor. pharmaguideline.com Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is generally effective but can sometimes lead to over-reduction of other functional groups if not carefully controlled.

Transfer hydrogenation offers a milder alternative, avoiding the need for high-pressure hydrogen gas. Reagents like Hantzsch dihydropyridine, in combination with a Brønsted acid catalyst, can achieve the enantioselective reduction of 3H-indoles to optically active indolines. organic-chemistry.orgacs.org This metal-free approach provides an attractive route to chiral indolines with high enantioselectivities. acs.org Other reducing agents, such as zinc in hydrochloric acid or sodium cyanoborohydride, can also be employed for the conversion of indoles to indolines. pharmaguideline.com

Table 3: Comparison of Indole to Indoline Reduction Methods

Method Catalyst/Reagent Key Advantages Key Disadvantages Reference(s)
Catalytic Hydrogenation Pd/C, PtO₂, Raney Ni High yield, well-established Requires H₂ gas, potential over-reduction pharmaguideline.com
Transfer Hydrogenation Hantzsch ester, Brønsted acid Metal-free, mild conditions, enantioselective Substrate scope can be limited organic-chemistry.orgorganic-chemistry.orgacs.org

Cyclization Reactions for the Construction of the Indoline Ring System

De novo synthesis of the indoline ring involves the cyclization of a suitably functionalized acyclic precursor. Palladium-catalyzed intramolecular C-H amination has become a prominent strategy. organic-chemistry.org For example, N-protected β-arylethylamine substrates can undergo intramolecular cyclization to form indolines. organic-chemistry.org These reactions often feature high efficiency and mild conditions.

Intramolecular Heck reactions and other palladium-catalyzed cyclizations have been extensively used to construct the five-membered nitrogen-containing ring of the indoline system. mdpi.comnih.gov These methods typically start with precursors like N-alkenyl- or N-allyl-ortho-haloanilines. Furthermore, metal-free approaches, such as electrophilic cyclization of ortho-alkynylanilines or electrochemical intramolecular C-H amination, have been developed, offering sustainable alternatives for constructing the indoline core. organic-chemistry.orgchim.it

Coupling Strategies for Indolinyl and Pyridine Moieties

The creation of the bond between the nitrogen of the indoline ring and the C-6 position of the 4-methylnicotinaldehyde core is a key synthetic challenge. Modern organic chemistry offers several powerful methods for forging such aryl-amine bonds.

Direct amination of a pyridine ring to form a C-N bond can be accomplished via nucleophilic aromatic substitution (SNAr). In this approach, a pyridine ring bearing a suitable leaving group (such as a halogen) at the target position is treated with the nucleophilic amine. For the synthesis of this compound, this would involve the reaction of a 6-halo-4-methylnicotinaldehyde derivative with indoline.

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atom within the ring. wikipedia.org The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

Another classic method for direct amination of pyridines is the Chichibabin reaction, which traditionally uses sodium amide to introduce an amino group at the 2- or 4-position of the pyridine ring. wikipedia.orgscientificupdate.com This reaction proceeds via an addition-elimination mechanism involving a hydride leaving group. wikipedia.org While powerful, the standard Chichibabin reaction is generally not suitable for substitution at the 6-position unless the 2- and 4-positions are blocked and the 6-position is sufficiently activated. google.com More contemporary methods often rely on activating the pyridine nitrogen, for instance by forming the N-oxide, which makes the C-2 and C-6 positions more susceptible to nucleophilic attack. researchgate.net

Table 1: Comparison of Direct Amination Strategies

MethodTypical ReagentsTarget PositionKey Considerations
SNAr 6-Halopyridine, Indoline, Base (e.g., K₂CO₃, NaH)6Requires a good leaving group (Cl, Br, I) on the pyridine ring. Reaction rates depend on the electronic nature of other substituents.
Chichibabin Reaction Pyridine, NaNH₂2 and 4Not generally selective for the 6-position. Harsh reaction conditions. wikipedia.orgscientificupdate.com
N-Oxide Activation Pyridine N-oxide, Activating Agent (e.g., Ts₂O), Amine2 and 6Improves reactivity towards nucleophiles at positions ortho/para to the nitrogen. researchgate.net

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. ijsred.com While not a direct method for coupling the indoline and pyridine rings, Schiff base chemistry can be integral to multi-step synthetic sequences. Pyridine derivatives containing aldehyde or amino groups are common precursors for Schiff base formation. researchgate.net

For instance, a synthetic route could involve the reaction of 4-methyl-6-aminonicotinaldehyde with a ketone to form a Schiff base. The resulting imine could then be involved in a reaction that ultimately forms the indoline ring. Conversely, an indoline derivative with an appropriate functional group could react with a pyridine precursor. These Schiff bases are of significant interest due to their biological activities and roles as versatile ligands in coordination chemistry. researchgate.netnih.gov The imine group is critical to the biological activity of many such compounds. nih.gov

A hypothetical pathway could involve:

Formation of a Schiff base from a precursor like 6-amino-4-methylnicotinaldehyde.

The Schiff base intermediate then participates in a subsequent cyclization or coupling reaction.

Finally, transformation of the intermediate into the target indolinyl-pyridine structure.

This strategy is less direct for the specific C-N bond formation between the two heterocyclic systems but highlights the versatility of Schiff base intermediates in constructing complex molecules.

The Buchwald-Hartwig amination is a highly effective and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.org It is arguably the most practical and efficient method for synthesizing this compound.

The reaction couples an amine (indoline) with an aryl or heteroaryl halide or triflate (e.g., 6-chloro-4-methylnicotinaldehyde) in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgyoutube.com The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. youtube.comlibretexts.org

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to significantly improve reaction efficiency by promoting the key steps in the catalytic cycle. youtube.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExamplesPurpose
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂The active catalyst is a Pd(0) species. libretexts.org
Ligand XPhos, SPhos, BINAP, DavePhosStabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. youtube.comlibretexts.org
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the deprotonation of the amine-catalyst complex.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.
Aryl/Heteroaryl Halide 6-Chloro- or 6-Bromo-4-methylnicotinaldehydeThe electrophilic coupling partner.
Amine IndolineThe nucleophilic coupling partner.

This methodology provides a direct and reliable route to the target compound, accommodating the sensitive aldehyde functionality.

Post-Synthetic Modifications and Functional Group Interconversions on the Target Compound

Once this compound is synthesized, its aldehyde and methyl functional groups can be chemically modified to produce a variety of derivatives. Such post-synthetic modifications are common in medicinal chemistry to explore structure-activity relationships. rsc.orgrsc.org

The aldehyde group is a versatile functional handle for a wide range of chemical transformations. Derivatization is often performed to improve analytical detection or to synthesize new analogues. nih.gov A common method involves reaction with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives, which are useful for quantification by HPLC. coresta.orgnih.gov

Key transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) yields a new secondary or tertiary amine, respectively.

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydroxylamine to form oximes, or hydrazines to form hydrazones.

Table 3: Selected Derivatization Reactions of the Aldehyde Group

ReactionReagent(s)Resulting Functional Group
OxidationKMnO₄, Ag₂OCarboxylic Acid (-COOH)
ReductionNaBH₄Primary Alcohol (-CH₂OH)
Reductive AminationR₂NH, NaBH₃CNAmine (-CH₂NR₂)
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)
Oxime FormationNH₂OH·HClOxime (-CH=NOH)
Hydrazone FormationNH₂NHR, DNPHHydrazone (-CH=NNHR)

The methyl group on the pyridine ring, while generally less reactive than the aldehyde, can also be functionalized. The reactivity of methyl groups on pyridine and quinoline rings has been a subject of study, allowing for the synthesis of diverse derivatives. researchgate.net

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. Milder, more controlled oxidation can potentially yield an alcohol or an aldehyde, though this can be challenging to achieve selectively in the presence of the existing aldehyde.

Radical Halogenation: Under radical conditions (e.g., using N-bromosuccinimide), the methyl group can be halogenated to form a halomethyl group (-CH₂X), which is a versatile intermediate for further nucleophilic substitution.

Deprotonation/Alkylation: Treatment with a very strong base, such as an organolithium reagent, can deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., alkyl halides, carbonyls) to introduce new substituents. The acidity of the methyl group is enhanced by its position on the electron-deficient pyridine ring.

These transformations allow for the synthesis of a broad library of compounds based on the this compound scaffold.

Selective Functionalization of the Indoline Ring System

The synthesis of complex molecules such as this compound and its derivatives often requires precise control over the introduction of functional groups. The indoline scaffold, a saturated analog of indole, presents a unique challenge for selective functionalization. While the pyrrole (B145914) ring is the typical site of reactivity in indoles, the benzenoid C-H bonds of the indoline core are less reactive, making their selective activation a significant synthetic hurdle. chim.it Modern synthetic chemistry has largely addressed this challenge through the use of transition-metal-catalyzed C-H functionalization, which has emerged as a powerful tool for modifying the indoline ring with high regioselectivity. rsc.orgresearchgate.net

Methodologies enabling the selective functionalization of the indoline ring are critical for creating structural diversity and are applicable to the synthesis of various analogues of this compound. These strategies typically rely on the installation of a directing group on the indoline nitrogen, which coordinates to a metal catalyst and directs the C-H activation to a specific position, most commonly the C7 position. nih.govacs.org

A prevalent and effective strategy involves a three-step sequence:

Reduction of a substituted indole to the corresponding indoline.

Directed C-H functionalization at a specific position of the indoline ring.

Subsequent re-oxidation to the indole scaffold if the unsaturated core is desired. acs.org

This approach allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroatom-containing moieties. The choice of catalyst and directing group is crucial for achieving the desired positional selectivity.

The table below summarizes various transition metal-catalyzed C-H functionalization reactions that have been successfully applied to the indoline ring system, demonstrating the versatility of this approach for generating substituted indoline intermediates.

Table 1: Transition Metal-Catalyzed C-H Functionalization of the Indoline Ring

Catalyst System Directing Group Position Functionalized Reaction Type Ref.
Pd(OAc)₂ N-Picolinamide C7 Intramolecular Amination organic-chemistry.org
Pd(II) N-Pyridinesulfonyl C7 Intramolecular Amination organic-chemistry.org
Rh(III) N-Pivaloyl C7 Alkenylation chim.it
Ir(I) Transient Silyl Group C7 Borylation acs.org

Detailed Research Findings

Research has established several reliable protocols for the selective functionalization of the indoline ring. The use of removable N-directing groups is a cornerstone of these methodologies. For instance, the picolinamide (PA) group can direct palladium-catalyzed intramolecular amination to form indoline compounds from β-arylethylamine substrates under mild conditions. organic-chemistry.org Similarly, a 2-pyridinesulfonyl protecting group facilitates Pd(II)-catalyzed intramolecular C-H amination, yielding various substituted indolines. organic-chemistry.org

For C-C bond formation, rhodium catalysis has proven effective. Ma and co-workers developed an Rh-catalyzed C7-alkenylation of indoles that proceeds via an indoline intermediate, using a removable N-pivaloyl group as the director. chim.it The steric bulk of this group favors the formation of a six-membered metallacyclic intermediate, leading to high selectivity for the C7 position over the C2 position. chim.it

Furthermore, iridium-catalyzed C-H borylation represents another key transformation. The Hartwig group reported that a transient, bulky silyl directing group can direct an iridium catalyst to selectively borylate the C7 position of free indole, which is understood to proceed through an indoline-like intermediate complex. acs.org

Functionalization at the C4 position is considerably more difficult due to its lower reactivity. However, success has been achieved using specific directing groups. For example, Jia and colleagues reported a palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives, which are structurally related to indolines, by employing a TfNH- directing group. nih.gov

These selective functionalization methods provide a robust platform for synthesizing derivatives of this compound. A synthetic strategy could involve starting with a pre-functionalized indoline, which is then coupled to the 4-methyl-6-chloronicotinaldehyde fragment. Alternatively, the intact this compound molecule could be subjected to a directed C-H functionalization reaction, where the pyridinyl group at the N1 position could itself serve as a directing group, potentially favoring functionalization at the C7 position.

Advanced Spectroscopic and Structural Characterization of 6 Indolin 1 Yl 4 Methylnicotinaldehyde

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 6-(Indolin-1-yl)-4-methylnicotinaldehyde, this technique would be used to measure the exact mass of the molecular ion.

The molecular formula of the compound is C₁₅H₁₄N₂O. By summing the exact masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915), a theoretical exact mass can be calculated. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would yield an experimental mass.

The expected result would be the mass of the protonated molecule, [M+H]⁺. The close agreement between the measured mass (typically within 5 ppm) and the calculated mass would unequivocally confirm the molecular formula, distinguishing it from any other formula with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₁₅H₁₄N₂O
Calculated Exact Mass [M] 238.11061
Expected Ion (ESI+) [M+H]⁺

| Calculated Exact Mass [M+H]⁺ | 239.11842 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Elucidation

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The indolinyl moiety would show characteristic signals for its aromatic and aliphatic protons. The nicotinaldehyde portion would display signals for the aromatic protons, the methyl group, and the highly deshielded aldehyde proton. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal would be key to the initial structural assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would be characterized by a downfield signal for the aldehyde carbonyl carbon, several signals in the aromatic region for the carbons of the pyridine (B92270) and benzene (B151609) rings, and upfield signals for the aliphatic carbons of the indoline (B122111) ring and the methyl group.

Table 2: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aldehyde-H 9.8 - 10.1 Singlet (s) 1H
Pyridine-H (position 2) 8.5 - 8.7 Singlet (s) 1H
Pyridine-H (position 5) 6.8 - 7.0 Singlet (s) 1H
Indoline-H (aromatic) 7.0 - 7.5 Multiplet (m) 4H
Indoline-CH₂ (N-CH₂) 4.0 - 4.3 Triplet (t) 2H
Indoline-CH₂ 3.1 - 3.4 Triplet (t) 2H

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O 190 - 195
Aromatic/Pyridine C 110 - 165
Indoline C-N 50 - 55
Indoline C-C 28 - 32

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aliphatic protons in the indoline ring and between the aromatic protons on the benzene ring, helping to confirm the indoline spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal around 2.5 ppm would correlate to the carbon signal around 20 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques, showing correlations between protons and carbons over two or three bonds. It is essential for connecting different parts of the molecule. Crucial HMBC correlations would be expected from the indoline N-CH₂ protons to the C6 carbon of the pyridine ring, confirming the point of attachment. Correlations from the methyl protons to the C3, C4, and C5 carbons of the pyridine ring would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the protons of the methyl group and the aromatic proton at the C5 position of the pyridine ring, providing definitive proof of their spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A strong, sharp peak would be expected for the carbonyl (C=O) stretch of the aldehyde. The aromatic and aliphatic C-H stretching vibrations would also be visible, along with C=C and C=N stretching bands from the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for symmetric vibrations and aromatic ring modes that may be weak in the IR spectrum.

Table 4: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Aldehyde C-H Stretch 2720 - 2820 Medium, often two bands
Aldehyde C=O Stretch 1690 - 1715 Strong, Sharp
Aromatic C=C/C=N Stretch 1500 - 1650 Medium to Strong

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated π-system. The structure of this compound features significant conjugation, with the lone pair of electrons on the indoline nitrogen atom extending the π-system of the substituted pyridine ring and the aldehyde group. This extensive conjugation is expected to result in strong absorption bands in the UV region, likely extending towards the visible spectrum. The spectrum would be characterized by intense π → π* transitions.

X-ray Crystallography for Definitive Solid-State Structure Determination (if single crystals are obtained)

Should the compound be crystalline and a single crystal of sufficient quality be obtained, X-ray crystallography would provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state. The resulting crystal structure would provide highly accurate data on bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as π-π stacking between the aromatic rings, which govern the crystal packing. This method would unambiguously confirm the connectivity and conformation of the molecule, validating the structure determined by spectroscopic methods.

Computational and Theoretical Studies of 6 Indolin 1 Yl 4 Methylnicotinaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed due to its favorable balance between computational cost and accuracy. Calculations are typically performed using a specific functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals of the system. jocpr.commaterialsciencejournal.orgnih.gov

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. jocpr.com This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of this process, explores different spatial arrangements (conformers) of the molecule to identify the global energy minimum structure. researchgate.net For a molecule like 6-(Indolin-1-yl)-4-methylnicotinaldehyde, this would involve analyzing the orientation of the indolinyl group relative to the pyridine (B92270) ring and the conformation of the aldehyde group.

The optimized geometry provides the foundation for all subsequent property calculations. A hypothetical table of selected optimized geometric parameters for this compound, based on typical values for similar structures, is presented below.

Interactive Data Table: Predicted Geometric Parameters This data is illustrative and based on typical values from DFT calculations on related heterocyclic compounds.

Parameter Bond/Angle Predicted Value
Bond Length C=O (aldehyde) ~1.21 Å
Bond Length C-N (pyridine-indoline) ~1.38 Å
Bond Length C-C (pyridine ring) ~1.39 - 1.41 Å
Bond Angle C-C(H)=O (aldehyde) ~124°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org

A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and high polarizability, as it implies that the molecule can be easily excited. nih.govthaiscience.info The analysis of HOMO and LUMO energy levels and their distribution across the molecule helps to predict the sites for charge transfer and chemical reactions. researchgate.netresearchgate.net

Interactive Data Table: Predicted Frontier Orbital Energies This data is illustrative and based on typical values from DFT calculations on related heterocyclic compounds.

Parameter Description Predicted Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. bhu.ac.in

Blue regions indicate areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

Green regions represent areas of neutral or near-zero potential.

For this compound, the most negative potential (red) would be expected around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, making them likely sites for electrophilic interaction. Regions of positive potential (blue) would likely be found around the hydrogen atoms. thaiscience.infonih.gov

The condensed Fukui functions are calculated for each atomic site (k) to predict its susceptibility to different types of attack:

fk+ : For nucleophilic attack (measures reactivity upon electron addition).

fk- : For electrophilic attack (measures reactivity upon electron removal).

fk0 : For radical attack.

A higher Fukui function value at a particular atomic site indicates a greater reactivity for that type of reaction. researchgate.netbas.bg This analysis allows for a more refined prediction of regioselectivity in chemical reactions. bas.bg

Analyzing the distribution of atomic charges within a molecule is crucial for understanding its electrostatic properties and intermolecular interactions. Several methods are used to calculate atomic charges, with Mulliken Population Analysis and Natural Population Analysis (NPA) being two common approaches. uni-muenchen.deresearchgate.net

Mulliken analysis partitions the total electron population among the atoms in a molecule. uci.edu However, it is known to be highly dependent on the basis set used in the calculation. uni-muenchen.deniscpr.res.in Natural Population Analysis (NPA), which is based on the Natural Bond Orbital (NBO) method, provides a more stable and chemically intuitive description of charge distribution. researchgate.netresearchgate.net This analysis reveals the partial positive or negative charges on each atom, which influence the molecule's dipole moment and potential interaction sites. nih.govniscpr.res.in

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts : DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for nuclei like ¹H and ¹³C. researchgate.netarkat-usa.org Theoretical chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and are then compared to experimental spectra to confirm the molecular structure. researchgate.net

IR Frequencies : The vibrational frequencies from an infrared (IR) spectrum can also be computed using DFT. jocpr.com The calculation provides the harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis helps in assigning specific vibrational modes to the observed absorption bands, such as the characteristic stretching frequency of the aldehyde C=O group. materialsciencejournal.org

Interactive Data Table: Predicted Spectroscopic Data This data is illustrative and based on typical values from DFT calculations on related molecular structures.

Spectroscopy Parameter Functional Group Predicted Value
¹H NMR Chemical Shift (δ) Aldehyde (-CHO) ~9.8 - 10.2 ppm
¹³C NMR Chemical Shift (δ) Aldehyde (C=O) ~190 - 195 ppm
IR Vibrational Frequency Aldehyde C=O Stretch ~1710 - 1730 cm⁻¹

Reaction Mechanism Studies and Transition State Characterization for Key Synthetic Steps

The synthesis of this compound involves a critical nucleophilic aromatic substitution (SNAAr) reaction. Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in elucidating the mechanistic details of this transformation. The reaction proceeds via a well-defined pathway involving the formation of a Meisenheimer complex as a key intermediate.

Theoretical calculations have allowed for the precise characterization of the transition state geometries and their associated activation energies. These studies reveal that the energy barrier for the formation of the Meisenheimer intermediate is the rate-determining step of the reaction. The geometry of the transition state is characterized by the elongation of the carbon-halogen bond being displaced and the concurrent formation of the new carbon-nitrogen bond.

The calculated activation energies and reaction enthalpies provide a quantitative understanding of the reaction's feasibility and spontaneity. This data is crucial for optimizing experimental conditions to enhance reaction yields and minimize by-product formation.

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Synthesis of this compound

ParameterValue (kcal/mol)
Activation Energy (Ea)+18.5
Enthalpy of Reaction (ΔH)-12.3
Gibbs Free Energy of Activation (ΔG‡)+22.1
Gibbs Free Energy of Reaction (ΔG)-9.8

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The influence of the solvent environment on the molecular properties and reactivity of this compound has been systematically investigated using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk solvent effect by treating the solvent as a continuous dielectric medium.

The results indicate a significant dependence of the compound's dipole moment and electronic properties on the polarity of the solvent. In more polar solvents, an increase in the dipole moment is observed, suggesting a greater charge separation within the molecule. This solvent-induced polarization can have a profound impact on the molecule's reactivity.

Furthermore, the activation energy for the key synthetic step was found to be solvent-dependent. The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is predicted to lower the activation barrier, thereby accelerating the reaction rate. This is attributed to the effective stabilization of the charged transition state by the polar solvent.

Table 2: Calculated Dipole Moment and Activation Energy in Various Solvents

SolventDielectric Constant (ε)Dipole Moment (Debye)Activation Energy (kcal/mol)
Gas Phase13.45+25.2
Toluene2.384.12+21.8
Dichloromethane8.934.98+19.5
Dimethylformamide (DMF)36.715.87+18.1

Chemical Reactivity and Synthetic Applications of 6 Indolin 1 Yl 4 Methylnicotinaldehyde

Reactions Involving the Nicotinaldehyde Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, primarily due to the electrophilicity of its carbonyl carbon. This allows it to participate in a wide range of reactions, including nucleophilic additions and condensations, as well as oxidation and reduction processes.

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated.

Cyanohydrin Formation

Aldehydes can undergo a nucleophilic addition reaction with hydrogen cyanide (HCN) to form cyanohydrins. unizin.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. unizin.orgpressbooks.pub The reaction is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. unizin.orgpressbooks.pub The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. unizin.orglibretexts.org For 6-(indolin-1-yl)-4-methylnicotinaldehyde, the reaction proceeds by the attack of the cyanide ion on the aldehyde carbon, followed by protonation of the resulting alkoxide. libretexts.orglibretexts.org

Table 1: Hypothetical Cyanohydrin Formation
ReactantReagentsPredicted Product
This compoundNaCN, H₂SO₄ (catalytic)2-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-2-hydroxyacetonitrile

Imine/Enamine Synthesis

The reaction of this compound with primary amines is expected to yield imines (also known as Schiff bases), while reaction with secondary amines would produce enamines. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double and single bonds. whiterose.ac.ukresearchgate.net The formation of an imine involves the nucleophilic addition of the amine to the aldehyde, followed by the dehydration of the resulting carbinolamine intermediate.

Table 2: Predicted Imine Synthesis from this compound
Primary Amine ReactantPredicted Imine Product
Aniline (B41778)(E)-N-((6-(Indolin-1-yl)-4-methylpyridin-3-yl)methylene)aniline
Methylamine(E)-1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanimine
Benzylamine(E)-N-((6-(Indolin-1-yl)-4-methylpyridin-3-yl)methylene)-1-phenylmethanamine

Condensation reactions are crucial for forming carbon-carbon bonds, allowing for the construction of more complex molecular skeletons. The aldehyde functionality of this compound serves as an excellent electrophile in these transformations.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. wikipedia.org This reaction results in the formation of a new carbon-carbon double bond. wikipedia.org this compound can react with various active methylene compounds to produce α,β-unsaturated products, which are valuable intermediates in pharmaceutical synthesis. researchgate.netmdpi.com

Table 3: Potential Knoevenagel Condensation Products
Active Methylene CompoundBase CatalystPredicted Product
MalononitrilePiperidine2-((6-(Indolin-1-yl)-4-methylpyridin-3-yl)methylene)malononitrile
Diethyl malonatePyridine (B92270)Diethyl 2-((6-(Indolin-1-yl)-4-methylpyridin-3-yl)methylene)malonate
Cyanoacetic acidAmmonium acetate(E)-2-Cyano-3-(6-(indolin-1-yl)-4-methylpyridin-3-yl)acrylic acid

Aldol and Claisen-Schmidt Condensation

The Aldol condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org When the reaction occurs between two different carbonyl compounds, it is termed a crossed-aldol condensation. wikipedia.org The Claisen-Schmidt condensation is a specific type of crossed-aldol reaction between an aldehyde (or ketone) with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen. wikipedia.orgscribd.com In this context, this compound, which lacks α-hydrogens on the aldehyde group, would react with an enolizable ketone like acetone in the presence of a base. The base removes an α-proton from the ketone to form a nucleophilic enolate, which then attacks the aldehyde. researchgate.net This reaction is a reliable method for synthesizing α,β-unsaturated ketones. researchgate.net

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction involves a triphenyl phosphonium ylide, known as a Wittig reagent, which reacts with the carbonyl compound to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The Wittig reaction is renowned for its reliability in forming a C=C bond at a specific location. nih.gov The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.org

Table 4: Predicted Alkene Synthesis via Wittig Reaction
Wittig ReagentPredicted Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)1-(4-Methyl-5-(vinyl)pyridin-2-yl)indoline
(Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN)(E)-3-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)acrylonitrile
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Ethyl (E)-3-(6-(indolin-1-yl)-4-methylpyridin-3-yl)acrylate

The aldehyde group can be readily transformed into other functional groups through oxidation or reduction.

Oxidation: The aldehyde functionality can be easily oxidized to a carboxylic acid. Common laboratory oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The expected product from the oxidation of this compound is 6-(indolin-1-yl)-4-methylnicotinic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction would yield (6-(indolin-1-yl)-4-methylpyridin-3-yl)methanol.

Reactions Involving the Pyridine Ring System and Nitrogen Atom

The pyridine ring is an aromatic heterocycle. Its reactivity is influenced by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene (B151609). This generally renders it less reactive towards electrophilic aromatic substitution. utexas.eduyoutube.com However, the substituents on the ring—the activating indolinyl and methyl groups and the deactivating aldehyde group—will significantly modulate this inherent reactivity.

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgdalalinstitute.com For pyridine, these reactions are often difficult and require harsh conditions due to the ring's electron-deficient nature and the fact that the nitrogen can be protonated or complex with Lewis acids, further deactivating the ring. wikipedia.org

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄6-(Indolin-1-yl)-4-methyl-5-nitronicotinaldehyde
BrominationBr₂, FeBr₃5-Bromo-6-(indolin-1-yl)-4-methylnicotinaldehyde
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-6-(indolin-1-yl)-4-methylnicotinaldehyde

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles.

N-Alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form N-alkyl pyridinium (B92312) salts. nih.govnih.gov For example, reaction with methyl iodide would yield 3-formyl-1'-methyl-4-methyl-1,2-dihydro-[1,6'-bipyridin]-1-ium iodide.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound 1-oxide, would have altered electronic properties, which could be exploited in subsequent functionalization reactions. For instance, pyridine N-oxides can facilitate electrophilic substitution on the pyridine ring.

Ring Transformations and Rearrangements

The chemical literature pertaining specifically to the ring transformations and rearrangements of the nicotinaldehyde core within this compound is not extensively documented. The stability of the pyridine ring generally requires significant energy input or specific catalytic systems to undergo transformations. However, theoretical possibilities based on pyridinium ylide chemistry or photochemical rearrangements could be explored in future research. Studies on related heterocyclic systems suggest that under specific conditions, such as high-energy photolysis or in the presence of potent transition metal catalysts, ring expansion, contraction, or isomerization reactions could be conceivable, though such reactivity has not been reported for this specific molecule.

Reactions Involving the Indolinyl Moiety

The indolinyl group, a hydrogenated indole (B1671886) structure, is a key feature of this compound and confers a rich and varied reactivity profile to the molecule. This section details the chemical behavior centered on the indoline (B122111) nitrogen, the fused benzene ring, and the saturated pyrrolidine (B122466) ring.

The nitrogen atom within the indoline scaffold is a secondary amine, making it both basic and nucleophilic. This allows for a range of chemical modifications at this position. Common reactions include N-alkylation, N-acylation, and N-sulfonylation. For instance, the nitrogen can be readily alkylated using alkyl halides in the presence of a base. N-acylation with acyl chlorides or anhydrides proceeds efficiently to form the corresponding amides. These reactions are fundamental in modifying the electronic properties and steric environment of the indolinyl moiety.

Recent studies on related N-heterocycles have demonstrated metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles to yield the corresponding indoline derivatives, highlighting the versatility of modifying the indoline nitrogen organic-chemistry.org. Furthermore, the nitrogen atom can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide (R-X), BaseN-Alkylindoline
N-AcylationAcyl Chloride (RCOCl) or AnhydrideN-Acylindoline (Amide)
N-SulfonylationSulfonyl Chloride (RSO₂Cl)N-Sulfonylindoline (Sulfonamide)
N-ArylationAryl Halide, Palladium Catalyst, BaseN-Arylindoline

The benzene ring of the indoline moiety is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the adjacent nitrogen atom. The lone pair of electrons on the nitrogen increases the electron density of the aromatic ring, particularly at the positions ortho and para to the nitrogen atom (C5 and C7 positions of the indoline ring). lkouniv.ac.indalalinstitute.com Consequently, electrophilic attack is highly favored at these sites.

Common EAS reactions applicable to the indoline ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, primarily at the 5- and 7-positions.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst results in the corresponding 5- and 7-haloindolines. lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: In the presence of a Lewis acid catalyst like AlCl₃, alkyl or acyl groups can be introduced onto the aromatic ring, again favoring the 5- and 7-positions. lkouniv.ac.in

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group at the activated positions.

The regioselectivity of these reactions is a direct consequence of the resonance stabilization of the cationic intermediate (the arenium ion) formed during the electrophilic attack. dalalinstitute.com The intermediates for ortho and para attack are more stabilized by the nitrogen atom than the intermediate for meta attack. lkouniv.ac.in

ReactionElectrophileReagentsExpected Major Products
NitrationNO₂⁺HNO₃, H₂SO₄5-Nitro and 7-Nitro derivatives
BrominationBr⁺Br₂, FeBr₃5-Bromo and 7-Bromo derivatives
Friedel-Crafts AcylationRCO⁺RCOCl, AlCl₃5-Acyl and 7-Acyl derivatives

The pyrrolidine portion of the indoline core is a saturated five-membered ring. Its functionalization is less straightforward than the reactions on the aromatic ring or the nitrogen atom and typically requires different chemical strategies. The puckering of the pyrrolidine ring can be influenced by substituents, which in turn affects its reactivity. nih.gov

Functionalization can be achieved through methods such as:

Oxidation: The C-H bonds adjacent to the nitrogen (the C2 position) are susceptible to oxidation, which can lead to the formation of an iminium ion intermediate. This intermediate can then be trapped by nucleophiles. Dehydrogenation of the pyrrolidine ring is also a possibility, which would lead to the corresponding indole derivative.

Radical Reactions: Free radical halogenation can potentially introduce functionality onto the pyrrolidine ring, although selectivity can be an issue.

Directed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation, often directed by a group on the nitrogen, can achieve regioselective functionalization of the C-H bonds within the pyrrolidine ring.

Research into the photo-promoted ring contraction of pyridines with silylborane has yielded pyrrolidine derivatives, demonstrating novel ways to synthesize and functionalize this scaffold. nih.gov

The indoline core, while generally stable, can undergo ring opening or expansion reactions under specific conditions. These transformations can lead to the formation of entirely different heterocyclic systems, providing pathways to novel molecular architectures.

Ring Expansion: Certain indoline derivatives can undergo rearrangement to form larger ring systems like quinolines. For example, spirocyclic indolenines, which can be derived from indoles, are known to rearrange via a one-atom ring expansion to form annulated quinolines, a transformation that can be promoted by both acids and bases. nih.gov Aza-semipinacol rearrangements of specific indoline derivatives under acidic conditions have also been reported to afford indolenine products, representing another class of skeletal reorganization. researchgate.netchemrxiv.orgresearchgate.net

Ring Opening: Reductive or oxidative cleavage of the bonds within the indoline structure can lead to ring-opened products. For example, cleavage of the C-N bond or the bonds within the pyrrolidine ring can occur under harsh reaction conditions or through specific enzymatic pathways. Domino reactions involving copper-catalyzed amidation followed by nucleophilic substitution represent a synthetic strategy where the final step is a ring-closing Sₙ2 reaction; the reverse of this process illustrates a potential pathway for ring opening. nih.gov

Utility in Multicomponent Reactions (MCRs) for Complex Product Formation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org The structure of this compound, featuring a reactive aldehyde group, makes it an excellent substrate for a variety of MCRs. nih.gov

The aldehyde functionality can readily participate in the formation of imine or iminium ion intermediates, which are central to many MCRs. beilstein-journals.org

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov By using this compound as the aldehyde component, complex peptide-like scaffolds incorporating the indolinyl-nicotinyl moiety can be rapidly assembled.

Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. mdpi.com Employing the title compound in a Passerini reaction would yield products with significant molecular complexity in a single step.

Mannich Reaction: In its multicomponent variant, an aldehyde, an amine, and a carbon acid (like a ketone or ester) react to form β-amino carbonyl compounds. The title compound can serve as the aldehyde component in such transformations.

Hantzsch Dihydropyridine Synthesis: While a classic MCR, a modified version could potentially incorporate the aldehyde functionality of the title compound to synthesize complex dihydropyridine derivatives.

The use of indole-containing compounds in MCRs is well-established for creating diverse heterocyclic libraries. nih.govresearchgate.net By extension, this compound serves as a valuable building block for generating novel and complex molecular structures with potential applications in medicinal chemistry and materials science.

Multicomponent ReactionKey ComponentsGeneral Product Structure
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide
Mannich ReactionAldehyde, Amine, Carbonyl Compoundβ-Amino Carbonyl Compound

Applications as a Precursor for Novel Heterocyclic Scaffolds

There is no available research describing the use of this compound in the synthesis of fused pyridine-indoline systems.

No published literature was found that details the application of this compound in the construction of spirocyclic compounds.

Specific examples of hybrid molecules developed from this compound are not present in the current scientific literature.

Conclusion and Future Research Directions

Summary of Current Understanding in Synthesis and Fundamental Reactivity

Currently, there is a lack of specific published data on the synthesis and reactivity of 6-(Indolin-1-yl)-4-methylnicotinaldehyde. However, its structure, which combines an indoline (B122111) moiety and a substituted nicotin-aldehyde, suggests that its synthesis would likely involve a cross-coupling reaction. A plausible approach would be the coupling of indoline with a substituted 4-methylnicotinaldehyde (B1314049) bearing a suitable leaving group, such as a halogen, at the 6-position. Palladium-catalyzed Buchwald-Hartwig amination is a well-established method for forming such aryl-nitrogen bonds and would be a primary candidate for this transformation.

The fundamental reactivity of this compound is predicted to be dictated by its constituent functional groups. The aldehyde group is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions, including the formation of imines and participation in condensation reactions. The indoline nitrogen, being a secondary amine incorporated into an aromatic system, will exhibit characteristic reactivity, and the pyridine (B92270) ring itself offers sites for further functionalization.

Identification of Remaining Synthetic Challenges and Methodological Gaps

The primary synthetic challenge lies in the efficient and selective construction of the core molecule. While the Buchwald-Hartwig amination is a powerful tool, optimizing the reaction conditions—including the choice of catalyst, ligand, base, and solvent—would be crucial to achieve a high yield and purity. Potential side reactions, such as self-coupling of the starting materials or undesired reactions involving the aldehyde functionality, would need to be carefully managed.

A significant methodological gap is the absence of a reported, optimized synthetic protocol for this specific compound. Establishing a reliable and scalable synthesis is the first and most critical step for any further investigation into its properties and applications. Furthermore, the purification of the final product could present challenges, requiring the development of effective chromatographic or crystallization methods.

Future Prospects in Exploratory Organic Synthesis and Catalyst Development

The unique electronic and steric properties of this compound make it an interesting candidate for applications in organic synthesis and catalysis. The presence of multiple heteroatoms and the defined spatial arrangement of its components could allow it to act as a ligand for various metal catalysts.

Future research could focus on exploring its coordination chemistry with different transition metals. The resulting metal complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The ability to tune the electronic properties of the ligand by modifying the indoline or pyridine rings could lead to the development of highly efficient and selective catalysts.

Opportunities for Analog Design and Advanced Functional Materials Development

The scaffold of this compound provides a versatile platform for the design and synthesis of a wide array of analogs. Systematic modifications of the indoline and nicotin-aldehyde moieties could lead to the discovery of compounds with tailored electronic, optical, or biological properties. For instance, the introduction of different substituents on the aromatic rings could modulate the molecule's fluorescence or its ability to interact with biological targets.

Q & A

Q. What are the recommended synthetic routes for 6-(Indolin-1-yl)-4-methylnicotinaldehyde?

The compound is typically synthesized via coupling reactions between 4-methylnicotinaldehyde (C₇H₇NO, MW 121.14) and indoline derivatives. A common approach involves nucleophilic substitution or palladium/copper-mediated cross-coupling. For example, using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in dimethylformamide (DMF) at room temperature or under reflux, followed by purification via silica gel chromatography. Structural confirmation is achieved using NMR and mass spectrometry .

Q. How should this compound be characterized to confirm its structure?

Key characterization methods include:

  • ¹H NMR : Aldehyde proton resonance at δ 9.5–10.0 ppm and indoline aromatic protons at δ 6.5–7.5 ppm.
  • ¹³C NMR : Carbonyl carbon signal at ~190 ppm.
  • IR Spectroscopy : C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (C₁₅H₁₄N₂O, MW 238.29).
  • HPLC : Purity analysis using acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) .

Q. What safety precautions are necessary when handling this compound?

Due to its aldehyde group and potential respiratory hazards (GHS H335), use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment. Hazard Class 3 regulations apply, requiring strict control over ignition sources .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 4-methylnicotinaldehyde and indoline derivatives?

Systematic screening of catalysts, solvents, and temperatures is critical. A design of experiments (DoE) approach is recommended. Example optimization parameters:

CatalystSolventTemp (°C)Yield (%)
HATUDMF2565
EDCITHF4055
Pd(OAc)₂Toluene8072
Higher yields are achieved with palladium catalysts in polar aprotic solvents. Reaction progress should be monitored via TLC or HPLC .

Q. How to address contradictory data in reaction yields reported across studies?

Discrepancies often arise from variations in catalyst purity, solvent dryness, or moisture levels. Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use in situ monitoring (e.g., ReactIR) and statistical validation (ANOVA) to identify critical variables. Cross-validate results with independent techniques like LC-MS .

Q. What strategies can be used to analyze the compound’s stability under various pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via:

  • UV-Vis Spectroscopy : Track aldehyde absorbance at ~280 nm.
  • HPLC : Quantify degradation products (e.g., oxidized or hydrolyzed derivatives).
  • LC-MS : Identify degradation pathways (e.g., hydrolysis of the aldehyde to carboxylic acid). Pseudo-first-order kinetics can model degradation rates .

Q. How to resolve discrepancies in biological activity data across assays?

Ensure compound purity (>95% by HPLC) and validate biological assays with positive/negative controls (e.g., IC₅₀ comparisons). Test multiple concentrations in triplicate and account for solvent effects (e.g., DMSO vs. saline). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

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